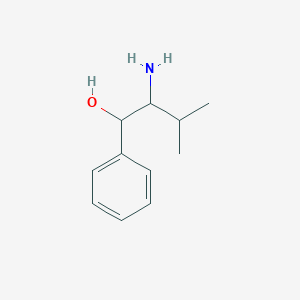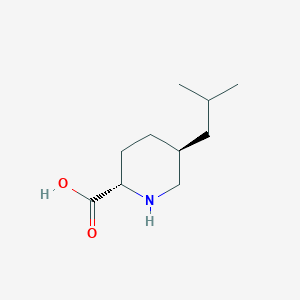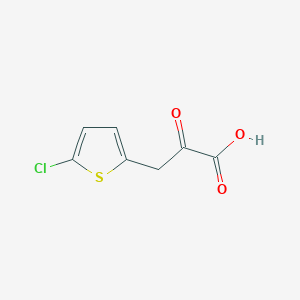![molecular formula C16H12ClN3O2S B2661656 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine CAS No. 337923-87-2](/img/structure/B2661656.png)
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is a chemical compound with the molecular formula C16H12ClN3O2S .
Synthesis Analysis
The synthesis of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine and its derivatives has been studied in the context of developing potential neuroprotective and anti-neuroinflammatory agents . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine can be analyzed using various spectroscopic techniques . The Automated Topology Builder (ATB) and Repository can facilitate the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems .Chemical Reactions Analysis
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine include its molecular formula, molecular weight, and its solubility in water .科学的研究の応用
Nonlinear Optical Properties and Electronic Structure Analysis
Research into thiopyrimidine derivatives, which share structural similarities with 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine, highlights their importance in nonlinear optics (NLO) and electronic structure analysis. These compounds exhibit promising NLO properties, making them suitable for optoelectronic applications. DFT (Density Functional Theory) calculations reveal significant insights into their structural parameters, electronic properties, and NLO behavior, underscoring their potential in high-tech applications (Hussain et al., 2020).
Crystal Structure and Hydrogen Bonding Motifs
Studies on aminopyrimidine derivatives, including those structurally related to 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine, have contributed to understanding crystal structure and hydrogen bonding. These investigations reveal complex hydrogen-bonded motifs and their implications for molecular assembly, offering insights into the design of new materials with specific structural features (Balasubramani et al., 2007).
Chemoselective Reactions and Synthetic Applications
The compound has been explored for its chemoselectivity in reactions with amines, demonstrating a range of synthetic applications. These reactions highlight the compound's utility in creating various derivatives, expanding the toolkit available for chemical synthesis. Such chemoselective reactions are crucial for developing new drugs and materials (Baiazitov et al., 2013).
Antimicrobial and Herbicidal Activity
Research into tricyclic compounds and pyrimidine derivatives incorporating the phenylsulfonyl group has shown significant antimicrobial and herbicidal activities. These studies not only broaden the understanding of the compound's biological interactions but also suggest potential applications in developing new antimicrobial agents and herbicides (Mittal et al., 2011); (Gong-chun, 2011).
Spectroscopic Analysis and Material Characterization
The compound's utility extends to spectroscopic analysis and material characterization, aiding in the development of novel materials with potential optical applications. Investigations into the structure, reactivity, and nonlinear optical properties of related pyrimidine compounds provide valuable data for the design of optical materials with enhanced performance (Murthy et al., 2019).
将来の方向性
The future directions for the study of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine and its derivatives could involve further exploration of their neuroprotective and anti-inflammatory properties. The compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .
特性
IUPAC Name |
4-(benzenesulfonylmethyl)-6-chloro-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-15-10-13(11-23(21,22)14-4-2-1-3-5-14)19-16(20-15)12-6-8-18-9-7-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWOBMHSFUMWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NC(=N2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

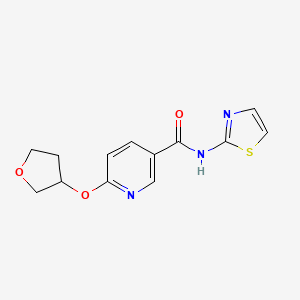
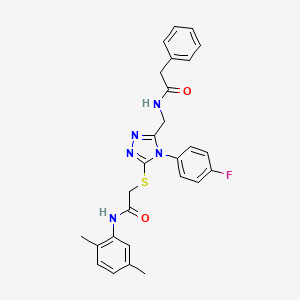


![4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2661577.png)
![7-Cyclopentyl-1,3-dimethyl-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661578.png)
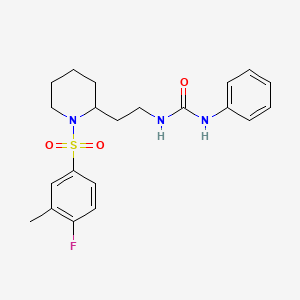

![N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2661587.png)
![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2661589.png)
